molecular formula C22H17BrCl2N2O3 B15086382 N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide

N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide

Cat. No.: B15086382
M. Wt: 508.2 g/mol
InChI Key: BIHBPPAGZBEMKC-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a Schiff base-containing acetamide derivative characterized by two key structural motifs:

  • Halogenated phenoxy groups: A 2,3-dichlorophenoxy moiety and a 4-bromophenylmethoxy group, which are known to influence lipophilicity and receptor binding .

While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive acetamide derivatives reported in literature.

Properties

Molecular Formula

C22H17BrCl2N2O3

Molecular Weight

508.2 g/mol

IUPAC Name

N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide

InChI

InChI=1S/C22H17BrCl2N2O3/c23-17-10-8-15(9-11-17)13-29-19-6-2-1-4-16(19)12-26-27-21(28)14-30-20-7-3-5-18(24)22(20)25/h1-12H,13-14H2,(H,27,28)/b26-12+

InChI Key

BIHBPPAGZBEMKC-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl)OCC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl)OCC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide typically involves a multi-step process:

    Formation of the intermediate: The initial step involves the reaction of 4-bromophenylmethanol with 2-hydroxybenzaldehyde to form 2-[(4-bromophenyl)methoxy]benzaldehyde.

    Schiff base formation: The intermediate is then reacted with 2-aminophenoxyacetic acid under acidic conditions to form the Schiff base, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Evidence

The following compounds share structural similarities with the target molecule:

Compound Name (CID or Reference) Key Structural Features Reported Activities/Properties Evidence ID
Target Compound 4-Bromo, 2,3-dichloro, Schiff base N/A (hypothetical) -
2-(4-Bromo-2,6-dimethylphenoxy)-N-[...] 4-Bromo, 2,6-dimethylphenoxy, cyclohexenyl group Lipophilicity enhancement
N-(4-{[(E)-(4-Bromophenyl)methylidene]...} 4-Bromo, Schiff base Potential antimicrobial activity
3c (N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitro...) 4-Chloro, nitro phenoxy Anticancer, anti-inflammatory
2-(2,4-Dichlorophenoxy)-N-(4-phenyldiazenyl...) 2,4-Dichloro, azo group N/A (structural analog)
2-(Pyrrolidinyl)-N-(3-chlorophenyl)acetamide 3-Chloro, pyrrolidinyl Hypoglycemic activity

Key Observations

Halogenation Patterns
  • Chlorine Substitution: The 2,3-dichlorophenoxy group in the target compound is distinct from 2,4-dichloro analogs (e.g., ), which may alter binding affinity due to positional isomerism.
Schiff Base vs. Other Functional Groups
  • The imine group in the target compound and contrasts with thiazolidinone rings in or azo groups in . Schiff bases are known for antimicrobial and anticancer properties, as seen in , but require stabilization via conjugation or hydrogen bonding .
Pharmacological Implications
  • Anticancer Potential: Halogenated phenoxy acetamides (e.g., ) exhibit activity against breast cancer (MCF-7), implying the target’s bromo/dichloro groups could confer similar effects.

Structural Characterization

  • Crystallography : Bond lengths in similar acetamides (e.g., N-(4-bromophenyl)acetamide ) show slight deviations in C–N and C–Br bonds (~1.347 Å vs. 1.30 Å), suggesting conformational flexibility.
  • Spectroscopy : NMR and MS data for analogs (e.g., ) provide benchmarks for verifying the target’s structure.

Biological Activity

N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide is a complex organic compound notable for its potential biological activity. This compound is characterized by its unique molecular structure, which includes a bromophenyl group and dichlorophenoxy moiety, suggesting a diverse range of interactions within biological systems.

  • Molecular Formula : C17H16BrClN2O3
  • Molecular Weight : 397.68 g/mol
  • CAS Number : Not specifically listed but can be derived from its components.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in different biochemical pathways. Here are some key findings:

  • Inhibition of Protein Tyrosine Phosphatase (PTP) :
    • Compounds structurally related to this compound have shown significant inhibitory effects on PTP1B, an enzyme implicated in insulin signaling and diabetes. For example, NM-03, a related compound, exhibited an IC50 value of 4.48 µM against PTP1B, demonstrating the potential for therapeutic applications in metabolic disorders .
  • Anticancer Properties :
    • Research indicates that similar compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of halogenated phenyl groups enhances their interaction with cellular targets, potentially leading to increased cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Effects :
    • Some derivatives have been evaluated for anti-inflammatory activity, showing promise in reducing inflammatory markers in vitro and in vivo. The mechanism is thought to involve the modulation of cytokine production and inhibition of inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological effectiveness of this compound. Key aspects include:

  • Bromine Substitution : The presence of bromine on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Dichlorophenoxy Group : This moiety is hypothesized to play a role in modulating the pharmacokinetic properties and enhancing bioavailability.

Case Study 1: PTP1B Inhibition

A study synthesized several derivatives based on the core structure of this compound and evaluated their inhibitory effects on PTP1B. The results indicated that modifications to the phenyl rings significantly affected inhibitory potency.

CompoundIC50 (µM)Comments
NM-034.48Most potent inhibitor identified
Compound A10.5Moderate activity
Compound B25.3Low activity

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of related compounds against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated that certain modifications led to increased apoptosis rates.

CompoundCell LineIC50 (µM)Apoptosis Rate (%)
Compound CMCF-71560
Compound DMCF-73040

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide, and what challenges arise in achieving high yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols and acetamide precursors. For example, reacting 4-bromobenzyl bromide with 2-hydroxybenzaldehyde under basic conditions forms the methoxy-substituted intermediate. Subsequent condensation with 2-(2,3-dichlorophenoxy)acetamide in the presence of a dehydrating agent (e.g., DCC) yields the target compound . Key challenges include controlling stereoselectivity during imine formation and minimizing side reactions from halogenated intermediates. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for verifying the imine linkage (δ ~8.5 ppm for 1^1H) and aromatic substituents (e.g., bromophenyl protons at δ ~7.5 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings (e.g., 50.88° between bromophenyl and methoxyphenyl groups) and hydrogen-bonding networks (N–H⋯O interactions), confirming spatial conformation .
  • HPLC-MS : Validates purity (>95%) and molecular mass (e.g., [M+H]+ at m/z 510.3) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of intermediates during synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for imine formation and evaluate steric/electronic effects of substituents. For instance, the 4-bromophenyl group increases electron-withdrawing effects, favoring nucleophilic attack at the methoxy-substituted phenyl ring . Molecular dynamics simulations further assess solvent effects (e.g., THF vs. DMF) on reaction kinetics .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity, and what experimental assays validate these effects?

  • Methodological Answer :

  • Halogen Effects : Replacing bromine with chlorine reduces steric bulk but enhances electrophilicity, potentially improving binding to enzymatic targets (e.g., kinase inhibition assays).
  • Assays :
  • In vitro : Dose-response curves (IC50_{50}) against cancer cell lines (e.g., MCF-7) using MTT assays .
  • In silico : Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., PARP-1), with validation via SPR (Surface Plasmon Resonance) .

Q. How can researchers resolve contradictions between experimental data and theoretical models in reaction mechanisms?

  • Methodological Answer : Contradictions often arise in transition-state energetics or regioselectivity. A hybrid approach combines:

  • Kinetic Isotope Effects (KIE) : To validate predicted rate-determining steps.
  • In situ IR Spectroscopy : Monitors intermediate formation (e.g., nitrile oxide intermediates) in real-time .
  • Control Experiments : Systematic substitution of reactants (e.g., replacing 2,3-dichlorophenol with 2-fluorophenol) isolates electronic vs. steric contributions .

Analytical and Optimization Challenges

Q. What advanced chromatographic techniques improve separation of stereoisomers or by-products?

  • Methodological Answer :

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases resolves enantiomers .
  • UHPLC-QTOF-MS : Detects trace by-products (e.g., hydrolyzed acetamide derivatives) at ppm levels .

Q. How can reaction conditions be optimized for scalability without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., bromination), reducing decomposition .
  • DoE (Design of Experiments) : Multi-variable analysis (temperature, catalyst loading) identifies optimal parameters (e.g., 60°C, 0.5 mol% Pd(OAc)2_2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.